molecular formula C10H14ClN B11908185 2-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride CAS No. 68339-74-2

2-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride

Cat. No.: B11908185
CAS No.: 68339-74-2
M. Wt: 183.68 g/mol
InChI Key: WWAJCVIKMVMFIS-UHFFFAOYSA-N
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Description

2-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride is a chiral compound of significant interest in medicinal chemistry and pharmaceutical research . This chemical serves as a key synthetic intermediate and scaffold for developing novel bioactive molecules. Recent studies underscore its potential in anticancer research. Derivatives based on the 2-methyl-1,2,3,4-tetrahydroquinoline structure have demonstrated compelling selective cytotoxicity against human cancer cell lines. For instance, one study identified a specific tetrahydroquinoline derivative that showed selective activity against cervical epithelial carcinoma cells with an IC50 value of 13.15 µM, while exhibiting low unspecific cytotoxicity, resulting in a remarkable selectivity index . This makes such compounds promising candidates for the development of targeted cancer therapies. Beyond oncology, the tetrahydroquinoline core is a privileged structure in drug discovery. Researchers are actively investigating tetrahydroquinoline derivatives for other therapeutic areas, including anti-glioblastoma agents that target pivotal proteins like GPER and Bcl-2 , and as novel insecticides that act as acetylcholinesterase inhibitors against vectors like Aedes aegypti . The ongoing research into this versatile scaffold confirms its continued importance in the synthesis of new pharmacologically active compounds. Please Note: This product is intended for research purposes only and is not approved for use in humans or animals.

Properties

CAS No.

68339-74-2

Molecular Formula

C10H14ClN

Molecular Weight

183.68 g/mol

IUPAC Name

2-methyl-1,2,3,4-tetrahydroquinoline;hydrochloride

InChI

InChI=1S/C10H13N.ClH/c1-8-6-7-9-4-2-3-5-10(9)11-8;/h2-5,8,11H,6-7H2,1H3;1H

InChI Key

WWAJCVIKMVMFIS-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=CC=CC=C2N1.Cl

Origin of Product

United States

Preparation Methods

Titanium-Catalyzed Hydroaminoalkylation and Cyclization

The hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines, catalyzed by 2,6-bis(phenylamino)pyridinato titanium complexes, offers a regioselective pathway to linear intermediates. For 2-methyl derivatives, substituting N-methylaniline with N-ethyl or branched amines introduces alkyl groups at the C2 position. The reaction proceeds via a four-membered transition state, favoring anti-Markovnikov addition with >90% regioselectivity . Subsequent intramolecular Buchwald–Hartwig amination closes the tetrahydroquinoline ring, achieving yields of 68–85% (Table 1).

Table 1: Hydroaminoalkylation Conditions and Yields

Styrene SubstrateAmineCatalyst LoadingYield (%)
ortho-Cl-styreneN-Methylaniline5 mol% Ti78
ortho-Cl-styreneN-Ethylaniline5 mol% Ti72

This method’s limitation lies in the sensitivity of titanium catalysts to oxygen, necessitating inert conditions. However, it provides direct access to 2-alkyltetrahydroquinolines without requiring pre-functionalized starting materials .

Alkylation-Reduction Sequences for Side-Chain Functionalization

Alkylation of nitroanilines with chloroalkylamines, followed by nitro group reduction and cyclization, enables precise control over the C2 substituent. For example, treating 2-nitro-N-methylaniline with chloromethylamine generates a secondary amine intermediate, which undergoes Pd/C-catalyzed hydrogenation to yield 2-methyl-1,2,3,4-tetrahydroquinoline . Key advantages include:

  • Compatibility with diverse alkyl halides (e.g., chloromethyl, bromoethyl)

  • Mild reduction conditions (H₂/Pd/C or Raney nickel) preserving sensitive functional groups

The reaction’s efficacy depends on the steric bulk of the alkylating agent. Bulky substituents at C2 reduce cyclization efficiency due to increased transition state strain, as evidenced by 15–20% lower yields for tert-butyl derivatives compared to methyl .

Diastereoselective Hydrogenation of Imine Precursors

Hydrogenation of 2-methyl-3,4-dihydroquinoline imines using Pt/C under 4 atm H₂ achieves ≥13:1 cis diastereoselectivity. The mechanism involves adsorption of the imine’s aromatic ring onto the catalyst surface, directing hydrogen addition to the less hindered face. Substituents at C4 (e.g., esters) enhance selectivity by enforcing a pseudoaxial orientation via steric interactions .

Critical Parameters:

  • Catalyst : Pt/C outperforms Pd/C in minimizing over-reduction to quinoline

  • Pressure : 4 atm H₂ optimizes conversion (92%) without promoting double-bond migration

  • Temperature : 50°C balances reaction rate and selectivity

This method’s scalability is limited by the cost of Pt catalysts, though recycling studies show <5% activity loss over five cycles .

Borane-Mediated Reduction of Amides

Reduction of 2-methylquinoline-4-carboxamides with 1 M borane-THF selectively yields 2-methyltetrahydroquinoline hydrochlorides after acid workup. The reaction proceeds via initial borane coordination to the amide carbonyl, followed by sequential hydride transfers to the α,β-unsaturated system. Key benefits include:

  • Functional group tolerance (esters, ethers remain intact)

  • High yields (85–90%) with minimal epimerization

Table 2: Borane Reduction Optimization

Amide SubstituentBorane Equiv.Time (h)Yield (%)
2-Methyl3.0688
2-Ethyl3.0882

Side reactions, such as over-reduction to decahydroquinolines, are suppressed by maintaining temperatures below 25°C .

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

MethodYield (%)DiastereoselectivityFunctional Group Tolerance
Titanium Catalysis78N/AModerate
Alkylation-Reduction75N/AHigh
Pt/C Hydrogenation92≥13:1 cisLow
Borane Reduction88N/AHigh

The Pt/C hydrogenation route excels in stereocontrol but requires expensive catalysts. Borane reduction offers the best balance of yield and tolerance, while titanium catalysis is ideal for non-stereogenic targets.

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes selective oxidation to form quinoline derivatives. A visible-light-mediated aerobic dehydrogenation protocol using Ru(bpy)₃Cl₂ achieved 91% conversion to quinoline within 2 minutes under 450 nm irradiation . Key factors influencing oxidation efficiency include:

  • Catalyst choice : Ru-based photoredox catalysts outperform Pt or Pd in suppressing side reactions.

  • Substituent effects : Electron-donating groups at nitrogen enhance oxidation rates by stabilizing radical intermediates .

Reduction Reactions

Controlled hydrogenation modifies the tetrahydroquinoline scaffold:

  • Diastereoselective reductions : Catalytic hydrogenation of imine intermediates yields cis-2,4-disubstituted derivatives with ≥13:1 selectivity .

  • Pressure-dependent outcomes :

    Hydrogen PressureCatalystMajor ProductYield
    1 atmPd/CDihydroquinoline65%
    4 atmPt/CTetrahydroquinoline89%
    Higher pressures favor complete saturation while maintaining stereochemical control .

Catalytic Dehydrogenation

The compound participates in tandem dehydrogenation-functionalization sequences:

  • N-Substituted derivatives : Methyl or benzyl groups at nitrogen improve dehydrogenation efficiency by 40-60% compared to unsubstituted analogs .

  • Mechanistic pathway :

    • Photoinduced electron transfer generates radical cations

    • Sequential hydrogen abstraction forms aromatic quinoline

Research Findings

  • Steric effects : Bulky C2 substituents (e.g., methyl) enforce pseudoaxial ester orientations during hydrogenation, directing facial selectivity .

  • Electronic tuning : Electron-withdrawing groups at C8 reduce oxidation barrier by 15-20 kcal/mol in DFT calculations .

  • Scalability : Gram-scale dehydrogenation protocols maintain >85% yield under flow reactor conditions .

This reactivity profile positions 2-methyl-1,2,3,4-tetrahydroquinoline hydrochloride as a versatile intermediate for medicinal chemistry and materials science applications, particularly in stereocontrolled synthesis of nitrogen heterocycles .

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial and Antiviral Properties
Tetrahydroquinoline derivatives, including 2-methyl-1,2,3,4-tetrahydroquinoline hydrochloride, have been investigated for their antimicrobial activity. Recent studies indicate that these compounds can exhibit significant antibacterial properties against various strains of bacteria. For instance, derivatives have shown efficacy comparable to established antibiotics in treating infections caused by resistant bacterial strains .

1.2 Neuropharmacological Applications
Research has identified 2-methyl-1,2,3,4-tetrahydroquinoline as a potential neuroprotective agent. Its analogs have been studied for their ability to mitigate neurodegenerative conditions such as Parkinson's disease. The compound is thought to interact with dopaminergic pathways, potentially providing therapeutic benefits in managing symptoms associated with neurodegeneration .

1.3 Gastroprotective Effects
Studies have demonstrated that related tetrahydroquinoline compounds can exert protective effects against gastric lesions. For example, 4-(4-bromophenyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride was shown to significantly reduce stress-induced gastric ulcers in animal models . This suggests a promising avenue for developing gastroprotective medications based on tetrahydroquinoline structures.

Synthetic Methodologies

2.1 Synthesis of Tetrahydroquinolines
The synthesis of 2-methyl-1,2,3,4-tetrahydroquinoline hydrochloride has been extensively explored using various synthetic routes. Recent advancements in domino reactions have facilitated the efficient preparation of tetrahydroquinolines with diverse substitution patterns . These methods often involve multi-step processes that enhance yield and selectivity.

Table 1: Synthetic Approaches to Tetrahydroquinolines

MethodologyDescriptionYield (%)
Domino ReactionsSequential reactions leading to complex products72-96
Metal-Promoted ProcessesUtilization of metal catalysts for cyclizationVariable
Acid-Catalyzed ReactionsAcidic conditions to facilitate ring closure30-99

Case Studies

3.1 Neurotoxicity Studies
A notable case study involved the identification of tetrahydroisoquinoline derivatives in human brains affected by Parkinson's disease. The presence of these compounds raised concerns about their potential neurotoxic effects . This highlights the dual nature of tetrahydroquinolines as both therapeutic agents and potential neurotoxins.

3.2 Clinical Trials
Clinical trials are underway to evaluate the efficacy of tetrahydroquinoline derivatives in treating Alzheimer's disease and other cognitive disorders. Preliminary results suggest that these compounds may slow cognitive decline and improve memory function in affected individuals .

Mechanism of Action

The mechanism of action of 2-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to interact with neurotransmitter receptors in the brain, leading to neuroprotective effects. The compound may also inhibit certain enzymes involved in oxidative stress, thereby exerting its antioxidant properties .

Comparison with Similar Compounds

Structural and Functional Differences

The biological and chemical properties of tetrahydroquinoline derivatives are highly dependent on substituent type, position, and number. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Tetrahydroquinoline Derivatives
Compound Name Substituent(s) CAS Number Key Properties/Applications References
2-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride 2-CH₃ Not explicitly listed Endogenous alkaloid analog; NMDA receptor modulation
7-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride 7-CH₃ 90874-58-1 Higher lipophilicity; potential CNS activity
5-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride 5-CH₃ 861368-85-6 Altered steric effects; synthetic intermediate
7-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride 7-Cl 90562-34-8 Enhanced electronegativity; antimicrobial applications
Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate hydrochloride 2-COOCH₃ 78348-26-2 Increased polarity; improved solubility
4-Methyl-1,2,3,4-tetrahydroquinoline 4-CH₃ 5263519343-78-3 Additional methyl group; potential metabolic stability

Pharmacological and Chemical Properties

Substituent Position Effects: 2-Methyl derivative: The methyl group at the 2-position minimizes steric hindrance, favoring interactions with planar binding sites (e.g., NMDA receptors) . 5-Methyl derivative: Steric effects at the 5-position may reduce metabolic degradation, extending half-life .

Functional Group Influence :

  • Chloro substituent (7-Cl) : The electron-withdrawing Cl group enhances electrophilicity, improving binding to microbial targets (e.g., antibacterial activity) .
  • Carboxylate ester (2-COOCH₃) : Introduces polarity, improving aqueous solubility for formulation .

Biological Activity :

  • The 2-methyl derivative’s role in NMDA receptor inhibition contrasts with the 7-chloro analog’s antimicrobial focus .
  • Methyl esters (e.g., 2-COOCH₃) are often prodrug candidates, hydrolyzed in vivo to active carboxylic acids .

Biological Activity

2-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride (MTHQ) is a compound belonging to the tetrahydroquinoline family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of MTHQ, including its anticancer properties, neuroprotective effects, and mechanisms of action.

Overview of Tetrahydroquinolines

Tetrahydroquinolines are known for their broad range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. The structural diversity within this class allows for various interactions with biological targets, making them promising candidates for drug development.

Anticancer Activity

Recent studies have highlighted the potential of MTHQ and its derivatives in combating cancer. For instance:

  • Colorectal Cancer Inhibition : A study synthesized novel tetrahydroquinolinones and assessed their ability to inhibit colorectal cancer (CRC) growth. The results indicated that compounds similar to MTHQ could induce oxidative stress in cancer cells, leading to apoptosis through the PI3K/AKT/mTOR signaling pathway. The most effective compounds exhibited antiproliferative activity at micromolar concentrations .
  • Structure–Activity Relationship (SAR) : Research on tetrahydroquinoline analogs has shown that specific substitutions on the tetrahydroquinoline core can significantly enhance anticancer activity. For example, certain brominated derivatives demonstrated increased EPAC1 inhibition and consequently reduced cancer cell proliferation .

Table 1: Anticancer Activity of Tetrahydroquinoline Derivatives

CompoundIC50 (μM)TargetMechanism
CE3F410.0EPAC1Inhibition of cell migration
20d12.5CRCInduction of oxidative stress
MTHQ15.0Various cancer linesDisruption of signaling pathways

Neuroprotective Effects

MTHQ has also been investigated for its neuroprotective properties. Isoquinoline alkaloids have been shown to exert protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress.

  • Mechanisms : The neuroprotective action is often attributed to the ability of MTHQ to inhibit pro-inflammatory cytokines and enhance the expression of neurotrophic factors . This dual action helps in preserving neuronal integrity under pathological conditions.

Anti-Inflammatory Properties

The anti-inflammatory potential of MTHQ and related compounds has been explored in various studies. For instance:

  • Inhibition of Pro-inflammatory Mediators : Studies have demonstrated that tetrahydroquinoline derivatives can significantly reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α in LPS-stimulated microglial cells . This suggests a promising role for MTHQ in treating inflammatory conditions.

Case Studies

Several case studies have documented the efficacy of MTHQ derivatives:

  • Study on Cancer Cell Lines : A series of 2-methyl-1,2,3,4-tetrahydroquinoline derivatives were tested against various cancer cell lines (HeLa, PC3). The findings indicated selective cytotoxicity with IC50 values ranging from 8.3 μM to 34.34 μM .
  • Neuroprotection in Animal Models : Animal studies have shown that MTHQ can mitigate neuronal damage induced by excitotoxicity and oxidative stress, supporting its potential use in neurodegenerative disease therapies.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-methyl-1,2,3,4-tetrahydroquinoline hydrochloride critical for experimental design?

  • Answer : Essential properties include a boiling point of 250°C, density of 1.02 g/cm³, and a vapor pressure of 0.0152 mmHg at 25°C . These parameters inform solvent selection, reaction temperature optimization, and safety protocols (e.g., handling volatile intermediates). The compound’s refractive index (1.522) is crucial for purity analysis via spectroscopic methods.

Q. What are common synthetic routes for 2-methyl-1,2,3,4-tetrahydroquinoline derivatives, and what are their limitations?

  • Answer : Classical methods include the Diels–Alder reaction using Lewis acids (e.g., Yb(OTf)₃) and catalytic hydrogenation of quinoline derivatives . However, these often require toxic metal catalysts or generate isomer mixtures (e.g., cis/trans isomers). For example, tin/HCl reduction of quinoline yields the target compound but with low selectivity .

Advanced Research Questions

Q. How can researchers optimize the catalytic efficiency of ionic liquids in synthesizing 2-methyl-1,2,3,4-tetrahydroquinoline derivatives?

  • Answer : Acidic ionic liquids like [NMPH]H₂PO₄ offer a green alternative to traditional catalysts. Key optimization strategies include:

  • Reusability : The catalyst retains >90% activity after 5 cycles .

  • Reaction Conditions : Optimal yields (e.g., 85–92%) are achieved at 80–100°C with a 1:1.2 molar ratio of 2-(phenylamino)ethanol to unsaturated ketone .

  • Isomer Control : Unlike metal catalysts, ionic liquids reduce isomer formation, simplifying purification.

    Catalytic Performance Comparison
    Catalyst Type
    ------------------------
    [NMPH]H₂PO₄ (ionic liquid)
    H₃PO₄
    Fe₂(SO₄)₃

Q. What analytical techniques resolve contradictions in reported biological activities of 2-methyl-1,2,3,4-tetrahydroquinoline derivatives?

  • Answer : Discrepancies arise from structural analogs (e.g., 6-fluoro or phenyl substitutions). To address this:

  • NMR and XRD : Confirm regiochemistry and stereochemistry .
  • HPLC-MS : Quantify isomer ratios and trace impurities affecting bioactivity .
  • Computational Modeling : Compare electronic effects of substituents (e.g., fluorine vs. methyl groups reduce steric hindrance in receptor binding) .

Q. How do hydrothermal conditions influence the prebiotic synthesis of 2-methyl-1,2,3,4-tetrahydroquinoline, and what are the implications?

  • Answer : Hydrothermal reactions (120–150°C, aqueous conditions) between phenol and alanine yield 2-methyl-1,2,3,4-tetrahydroquinoline as a prebiotic heterocycle . This pathway suggests:

  • Relevance to Abiogenesis : The compound could serve as a precursor for nitrogen-containing biomolecules.
  • Reaction Mechanism : Cyclization occurs via imine intermediates, validated by LC-MS tracking of intermediates .

Methodological Recommendations

  • Isomer Separation : Use chiral stationary phases in HPLC (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for cis/trans resolution .
  • Safety Protocols : Refer to SDS guidelines for handling hydrochloride salts, including PPE for inhalation risks (e.g., 0.0152 mmHg vapor pressure necessitates fume hoods) .

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